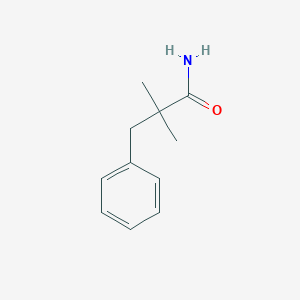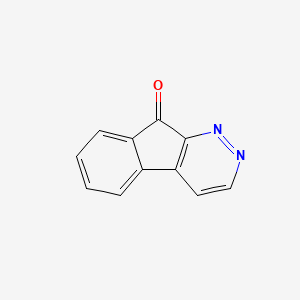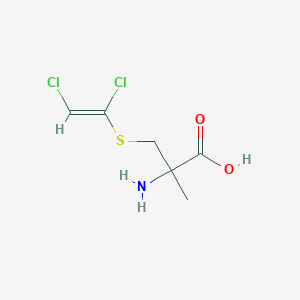
2,2-Dimethyl-3-phenylpropanamide
Übersicht
Beschreibung
2,2-Dimethyl-3-phenylpropanamide is a chemical compound that is commonly used in scientific research. It is also known as DMPPA and has the chemical formula C12H17NO. This compound is widely used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches
- Ring Enlargement via Amidinium-Intermediates : A study demonstrates the use of 2,2-Dimethyl-3-phenylpropanamide in the ring enlargement of 2H-Azirine-3-methyl(phenyl)amines, leading to the synthesis of 2,3-Dihydro-1,3,3-trimethylindol-2-one. This process involves successive treatments with various chemicals, showcasing a new approach in organic synthesis (Mekhael et al., 2002).
Chemoselective Reactions
- Synthesis of Chiral Hexahydro-4-pyrimidinones and Oxazolidines : Research highlights the chemoselectivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide against various electrophiles, leading to the formation of chiral hexahydro-4-pyrimidinones and oxazolidines. These findings can be significant in the development of new chemical entities (Hajji et al., 2002).
Pharmaceutical Research
- Functionalized Amino Acid Derivatives for Anticancer Agents : An exploration into the synthesis of functionalized amino acid derivatives related to 2,2-Dimethyl-3-phenylpropanamide has shown promising results in designing new anticancer agents. Specific compounds demonstrated notable cytotoxicity against human cancer cell lines (Kumar et al., 2009).
Crystal Structure Analysis
- Analysis of Crystal Structures : The crystal structure of various derivatives of 2,2-Dimethyl-3-phenylpropanamide has been determined, contributing to the understanding of molecular interactions and stability in the solid state (Kolev et al., 1995).
Synthesis of Polyamides and Polyimides
- New Polyamides and Polyimides Derivation : The synthesis of new polyamides and polyimides derived from 2,2-Dimethyl-3-phenylpropanamide highlights its utility in creating materials with distinct physical properties, including solubility and stability at high temperatures (Liaw et al., 1998).
Antioxidant Potential and Toxicological Studies
- Evaluation of Antioxidant and Toxicological Properties : A derivative of 2,2-Dimethyl-3-phenylpropanamide showed significant antioxidant activities but also indicated potential genotoxic and mutagenic effects in vivo, suggesting the need for further investigation into its pharmacological properties (Meinerz et al., 2010).
Applications in Agricultural Chemistry
- Larvicidal Properties in Pest Control : The study of carboxamide derivatives of 2,2-Dimethyl-3-phenylpropanamide has been conducted to assess their effectiveness as larvicides against mosquito larvae, offering potential applications in pest control (Taylor et al., 1998).
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEOSECSPZDGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597810 | |
| Record name | 2,2-Dimethyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101518-61-0 | |
| Record name | 2,2-Dimethyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrazolo[1,5-a]pyridine-3-carbonitrile, 2-(methylthio)-](/img/structure/B3044954.png)
![Methanone, [2-(methylthio)pyrazolo[1,5-a]pyridin-3-yl]phenyl-](/img/structure/B3044955.png)

![9H-indeno[2,1-c]pyridazine](/img/structure/B3044957.png)
![2H-indeno[2,1-c]pyridazine-3,9-dione](/img/structure/B3044958.png)





